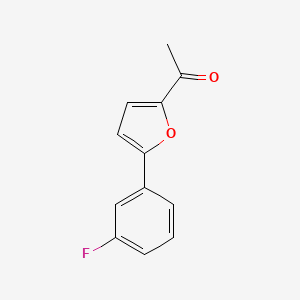

2-Acetyl-5-(3-fluorophenyl)furan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Acetyl-5-(3-fluorophenyl)furan” is a chemical compound that likely belongs to the class of organic compounds known as furans . Furans are heterocyclic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for “2-Acetyl-5-(3-fluorophenyl)furan” are not available, a general method for the synthesis of acyl furans involves the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a ZrO2 catalyst .Molecular Structure Analysis

The molecular structure of furan derivatives generally consists of a five-membered ring with four carbon atoms and one oxygen atom . The exact structure of “2-Acetyl-5-(3-fluorophenyl)furan” would need to be determined through spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods .Chemical Reactions Analysis

The chemical reactions of furan derivatives can vary widely depending on the specific compound and conditions. One common reaction is ketonization, which has been used for the valorization of biomass-derived carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Acetyl-5-(3-fluorophenyl)furan” would depend on its exact molecular structure. These properties could be determined through various experimental techniques, including spectroscopic methods .Aplicaciones Científicas De Investigación

Epoxy Resins

Furan derivatives, including “2-Acetyl-5-(3-fluorophenyl)furan”, have been used in the synthesis of epoxy resins . These resins have a wide range of applications in industry due to their high volume production . The furan derivatives are obtained from natural cellulose and hemicellulose feedstocks .

Energy and Solvents

Furfural, a monofunctional furan derivative, has been involved in various applications related to energy (new fuels) and original solvents . This shows the potential of “2-Acetyl-5-(3-fluorophenyl)furan” in similar applications.

Therapeutics

Furan and its derivatives have been used in therapeutics . This suggests that “2-Acetyl-5-(3-fluorophenyl)furan” could also have potential therapeutic applications.

Photovoltaics

Furan derivatives have been used in photovoltaics . This indicates that “2-Acetyl-5-(3-fluorophenyl)furan” could be used in the development of solar cells or other photovoltaic devices.

Dyes and Pigments

Furan derivatives have been used in the production of dyes and pigments . This suggests that “2-Acetyl-5-(3-fluorophenyl)furan” could be used in the coloration of textiles, paints, inks, and other materials.

Corrosion Inhibitors

Furan derivatives have been used as corrosion inhibitors . This suggests that “2-Acetyl-5-(3-fluorophenyl)furan” could be used to prevent the corrosion of metals and other materials.

Food Antioxidants

Furan derivatives have been used as food antioxidants . This suggests that “2-Acetyl-5-(3-fluorophenyl)furan” could be used to prevent the oxidation of food, thereby extending its shelf life.

Sustainable Chemistry

Furan derivatives have been used in sustainable chemistry . This suggests that “2-Acetyl-5-(3-fluorophenyl)furan” could be used in the development of environmentally friendly chemical processes and products.

Direcciones Futuras

The future directions for research on “2-Acetyl-5-(3-fluorophenyl)furan” could include exploring its potential applications in various fields, such as the production of high added-value aromatic and/or aliphatic asymmetric ketones . Further studies could also investigate its synthesis methods, physical and chemical properties, and safety and hazards.

Mecanismo De Acción

Target of Action

It’s known that af is a valuable food additive and a pharmaceutical intermediate for the synthesis of antibiotics .

Mode of Action

Furan derivatives, in general, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas due to their remarkable therapeutic efficacy .

Biochemical Pathways

The biochemical pathway involved in the synthesis of AF is the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a ZrO2 catalyst . This process is a part of the broader ketonization reactions used for the valorization of biomass-derived carboxylic acids .

Result of Action

Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The action of AF, like many other compounds, can be influenced by various environmental factors. For instance, the synthesis of AF via the catalytic cross-ketonization process is optimized at a temperature of 350°C .

Propiedades

IUPAC Name |

1-[5-(3-fluorophenyl)furan-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSUQLVKARFLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)

![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)

![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3006003.png)

![Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3006012.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)